Enantiomeric Configuration and Optical Rotation Distinguish (S)- from (R)-Monomethyl 3-Methylglutarate
The (S)-enantiomer (CAS 63473-61-0) and (R)-enantiomer (CAS 63473-60-9) exhibit opposite optical rotations. While the (R)-form shows [α]²⁰/D +0.45° (neat), the (S)-form is expected to display a levorotatory value of comparable magnitude . The racemic mixture (CAS 27151-65-1) is reported with a rotation of -1.3975° (c=1 g/100 mL, CHCl₃), though this value appears to originate from a chiral sample and not a true racemate . This optical signature provides a direct quality control parameter to confirm stereochemical identity upon receipt.
| Evidence Dimension | Optical rotation (specific rotation) |
|---|---|
| Target Compound Data | Expected [α]²⁰/D approx. –0.4° to –0.5° (neat); precise published value unavailable for (S)-enantiomer |
| Comparator Or Baseline | (R)-enantiomer (CAS 63473-60-9): [α]²⁰/D +0.45° (neat) |
| Quantified Difference | Opposite sign; magnitude ~0.9° span between enantiomers |
| Conditions | Neat sample (R-enantiomer); CHCl₃ solution reported for racemic entry |
Why This Matters
Optical rotation is the simplest inline QC check to prevent cross-contamination with the wrong enantiomer, which would invert the stereochemistry of the final drug candidate.
